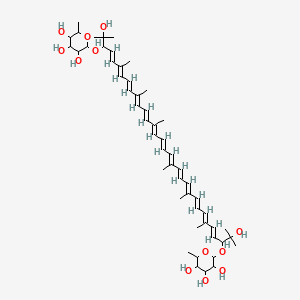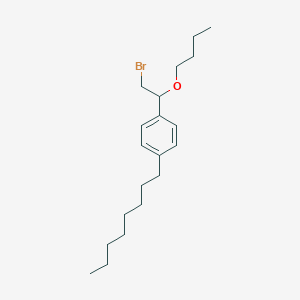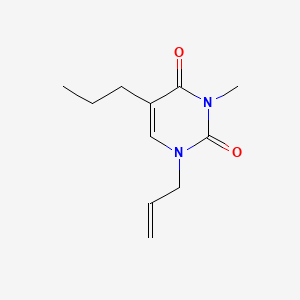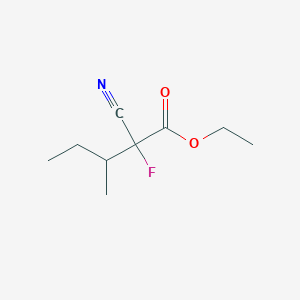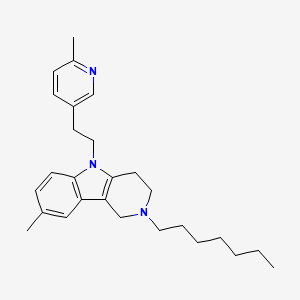
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves multiple steps. One common method includes the condensation of piperidin-4-one with arylamines, followed by Fischer rearrangement . The reaction conditions typically involve acid catalysis and heating. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the pyridine ring.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit the c-Met receptor, which plays a role in cell proliferation and survival . The binding of the compound to this receptor can lead to the inhibition of downstream signaling pathways, resulting in reduced cell growth and increased apoptosis .
相似化合物的比较
Similar compounds include other indole derivatives such as 2-methyl-1,2,3,4-tetrahydro-β-carboline and 1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole . These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- lies in its specific substituent pattern, which contributes to its distinct biological properties and potential therapeutic applications .
属性
CAS 编号 |
20771-49-7 |
|---|---|
分子式 |
C27H37N3 |
分子量 |
403.6 g/mol |
IUPAC 名称 |
2-heptyl-8-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C27H37N3/c1-4-5-6-7-8-15-29-16-14-27-25(20-29)24-18-21(2)9-12-26(24)30(27)17-13-23-11-10-22(3)28-19-23/h9-12,18-19H,4-8,13-17,20H2,1-3H3 |
InChI 键 |
MXPIBRZTUPEHCD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCN1CCC2=C(C1)C3=C(N2CCC4=CN=C(C=C4)C)C=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


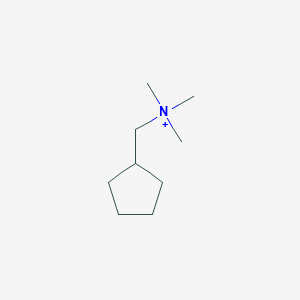
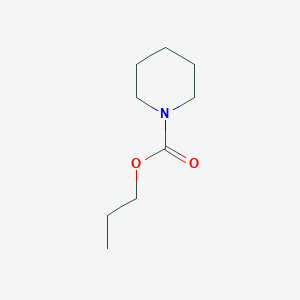
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
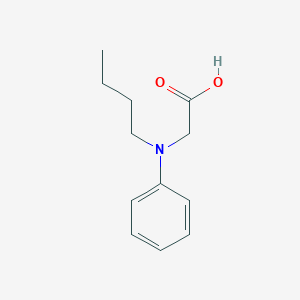

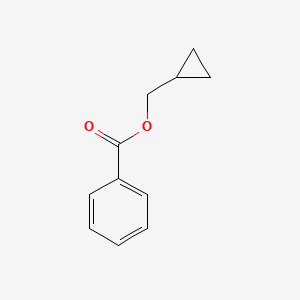

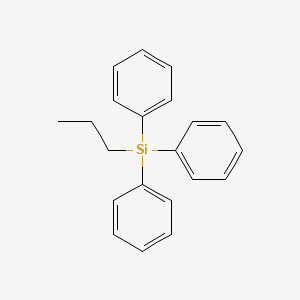
![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
